molecular formula C40H50N8O6 B600872 Daclatasvir Impurity 6 CAS No. 1009117-26-3

Daclatasvir Impurity 6

カタログ番号 B600872
CAS番号: 1009117-26-3
分子量: 738.88
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Daclatasvir Impurity 6, also known as (Methoxycarbonyl)-L-valine, is a compound related to Daclatasvir . Its molecular formula is C7H13NO4 and it has a molecular weight of 175.2 .

科学的研究の応用

Quality by Design-driven Analytical Method

Daclatasvir Impurity 6 is used in the development of a Quality by Design-driven analytical method. This method is designed to detect the antiviral drug, Daclatasvir dihydrochloride, in the presence of its probable impurities . The critical quality attributes viz. resolution between impurity 6 and DCV and impurity 2 & 3 (Rs˃1.5), the shape of the peak of DCV which is decided by the Number of Theoretical Plates (NTP˃5000), and the retention time of Daclatasvir (t R 14-23 mins) were optimized using a two-level three-factor full factorial design .

Stability-Indicating Method

A stability-indicating ultraperformance liquid chromatographic method has been developed for the quantitative determination of degradation products and process-related impurities of daclatasvir in a pharmaceutical dosage form . Daclatasvir Impurity 6 is one of the impurities that this method can detect .

Degradation Study

Daclatasvir Impurity 6 is used in degradation studies of Daclatasvir. The drug is highly susceptible to acid, base hydrolysis, and oxidation degradation conditions . Daclatasvir Impurity 6 helps in understanding the degradation behavior of the drug .

Drug Quality Assurance

Impurities in drugs have a significant impact on their quality and are one of the substantial causes of drug recalls . Daclatasvir Impurity 6 is used in the quality assurance of the drug Daclatasvir .

Drug Development

Daclatasvir Impurity 6 plays a crucial role in the development of the drug Daclatasvir. It helps in understanding the behavior of the drug under various conditions .

Treatment of Hepatitis C

Daclatasvir, the drug in which Daclatasvir Impurity 6 is found, is used for the treatment of Hepatitis C . The presence of Daclatasvir Impurity 6 helps in understanding the efficacy and safety of the drug .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Daclatasvir Impurity 6 involves the conversion of starting material 1 to intermediate 2, which is then converted to the final product 3.", "Starting Materials": [ "Starting material 1: 2-bromo-4-chloro-3-methylpyridine", "Reagents and solvents: sodium hydride, dimethylformamide, ethyl chloroformate, triethylamine, and methanol" ], "Reaction": [ "Step 1: Deprotonation of 2-bromo-4-chloro-3-methylpyridine with sodium hydride in dimethylformamide to form the corresponding anion", "Step 2: Reaction of the anion with ethyl chloroformate and triethylamine to form intermediate 2", "Step 3: Conversion of intermediate 2 to Daclatasvir Impurity 6 by treatment with methanol" ] }

CAS番号

1009117-26-3

製品名

Daclatasvir Impurity 6

分子式

C40H50N8O6

分子量

738.88

純度

> 95%

数量

Milligrams-Grams

同義語

Daclatasvir SRRS Isomer;  N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。